Cas no 215785-47-0 ((3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihydronaphthalene-2-sulfonate)

(3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihydronaphthalene-2-sulfonate structure
215785-47-0 structure
Product name:(3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihydronaphthalene-2-sulfonate
CAS No:215785-47-0
MF:C39H26N6O13S2-2
MW:850.78614
CID:1402468
PubChem ID:135450580

(3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihydronaphthalene-2-sulfonate Chemical and Physical Properties

Names and Identifiers

    • (3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihydronaphthalene-2-sulfonate
    • LogP
    • (3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-
    • (3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihyd
    • 215785-47-0
    • 2-propenoic acid, 3,3'-[carbonylbis[imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)azo-4,1-phenylene]]bis-, ion(2-), (2E,2'E)-
    • Inchi: InChI=1S/C39H28N6O13S2/c46-33(47)15-5-21-1-7-25(8-2-21)42-44-35-31(59(53,54)55)19-23-17-27(11-13-29(23)37(35)50)40-39(52)41-28-12-14-30-24(18-28)20-32(60(56,57)58)36(38(30)51)45-43-26-9-3-22(4-10-26)6-16-34(48)49/h1-20,50-51H,(H,46,47)(H,48,49)(H2,40,41,52)(H,53,54,55)(H,56,57,58)/p-2/b15-5+,16-6+,44-42?,45-43?
    • InChI Key: LVNSSSMTXXMUNH-LMEUAKGYSA-L
    • SMILES: C1=CC(=CC=C1C=CC(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C=CC(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 850.10008
  • Monoisotopic Mass: 850.09992725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 10
  • Complexity: 1710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 337Ų

Experimental Properties

  • PSA: 313.05

(3Z)-3-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-7-({[(6Z)-6-(2-{4-[(E)-2-carboxyethenyl]phenyl}hydrazinylidene)-5-oxo-7-sulfonato-5,6-dihydronaphthalen-2-yl]carbamoyl}amino)-4-oxo-3,4-dihydronaphthalene-2-sulfonate Related Literature

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